molecular formula C22H26N2O6 B255624 1,4-Bis(3,5-dimethoxybenzoyl)piperazine

1,4-Bis(3,5-dimethoxybenzoyl)piperazine

Cat. No. B255624
M. Wt: 414.5 g/mol
InChI Key: OPRDJUGUGTWROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis(3,5-dimethoxybenzoyl)piperazine, also known as 'Bis-Pip', is a compound belonging to the family of piperazine derivatives. It has gained significant attention in scientific research due to its potential as a drug candidate for various therapeutic applications.

Mechanism of Action

Bis-Pip exerts its therapeutic effects by modulating various cellular pathways. In cancer cells, Bis-Pip induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. In addition, Bis-Pip inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and inhibiting the activity of matrix metalloproteinases (MMPs). In inflammation, Bis-Pip inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by suppressing the activity of nuclear factor-kappa B (NF-κB). In neurological disorders, Bis-Pip improves cognitive function by enhancing neurogenesis and reducing neuroinflammation.
Biochemical and Physiological Effects:
Bis-Pip has been shown to have a favorable safety profile in animal studies, with no significant toxicity observed at therapeutic doses. In addition, Bis-Pip has good bioavailability and can cross the blood-brain barrier, making it a promising drug candidate for neurological disorders. However, further studies are needed to determine the long-term effects of Bis-Pip on human health.

Advantages and Limitations for Lab Experiments

One of the main advantages of Bis-Pip for lab experiments is its high purity and stability, which allows for accurate and reproducible results. In addition, Bis-Pip is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of Bis-Pip is its high cost, which may restrict its use in some research settings.

Future Directions

There are several future directions for Bis-Pip research, including:
1. Further investigation of the molecular mechanisms underlying Bis-Pip's therapeutic effects.
2. Development of novel derivatives of Bis-Pip with improved efficacy and safety profiles.
3. Evaluation of Bis-Pip's potential as a drug candidate for other therapeutic applications, such as infectious diseases.
4. Investigation of Bis-Pip's pharmacokinetics and pharmacodynamics in humans to determine its suitability for clinical trials.
Conclusion:
In conclusion, Bis-Pip is a promising compound with potential as a drug candidate for various therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of Bis-Pip and its derivatives.

Synthesis Methods

Bis-Pip can be synthesized through a multi-step process involving the reaction of piperazine with 3,5-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure Bis-Pip.

Scientific Research Applications

Bis-Pip has been studied extensively for its potential as a drug candidate for various therapeutic applications, including cancer, inflammation, and neurological disorders. In cancer research, Bis-Pip has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, Bis-Pip has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, Bis-Pip has been shown to improve cognitive function and reduce neuroinflammation.

properties

Product Name

1,4-Bis(3,5-dimethoxybenzoyl)piperazine

Molecular Formula

C22H26N2O6

Molecular Weight

414.5 g/mol

IUPAC Name

[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone

InChI

InChI=1S/C22H26N2O6/c1-27-17-9-15(10-18(13-17)28-2)21(25)23-5-7-24(8-6-23)22(26)16-11-19(29-3)14-20(12-16)30-4/h9-14H,5-8H2,1-4H3

InChI Key

OPRDJUGUGTWROL-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC)OC

Origin of Product

United States

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